N-(3,4-dimethoxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as DMTA and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of DMTA is not fully understood, but it is believed to act as a thiol-reactive agent and an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the de novo pyrimidine synthesis pathway, which is essential for cell proliferation.
Biochemical and Physiological Effects:
DMTA has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The compound has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
DMTA has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, the compound also has some limitations, including its instability in aqueous solutions and its potential toxicity.
Future Directions
There are several future directions for research on DMTA, including its potential use as a therapeutic agent for various diseases, the development of more stable analogs, and the investigation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound.
Conclusion:
In conclusion, DMTA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its antimicrobial, antitumor, and anti-inflammatory properties. DMTA has also been shown to have biochemical and physiological effects, including inhibition of cell proliferation and modulation of immune responses. While the compound has several advantages for lab experiments, it also has some limitations, including its instability in aqueous solutions and potential toxicity. Further research is needed to determine the optimal use of DMTA as a therapeutic agent and to investigate its mechanism of action.
Synthesis Methods
DMTA can be synthesized using different methods, including the use of thioacetamide, 3,4-dimethoxybenzaldehyde, and barbituric acid derivatives. One of the most commonly used methods is the reaction of thioacetamide with 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium methoxide. The resulting intermediate is then reacted with barbituric acid derivatives to yield DMTA.
Scientific Research Applications
DMTA has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. DMTA has also been studied for its potential use in treating diseases such as cancer, Alzheimer's, and Parkinson's.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-20-10-4-3-9(7-11(10)21-2)16-13(19)8-22-14-15-6-5-12(18)17-14/h3-7H,8H2,1-2H3,(H,16,19)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANZWVNXTGFJCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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